2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one is a fluorinated organic compound. The presence of trifluoromethyl groups and a triazolopyridine ring makes it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one typically involves the nucleophilic substitution of fluoroarenes. A common method includes reacting lipophilic 2,2’-dilithiobiphenyl derivatives with pentafluorobiphenyl . The reaction conditions often require moderate to high yields and specific temperature controls to ensure the stability of the fluorinated aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve high-pressure and high-temperature conditions to facilitate the reaction between fluorinated intermediates and other organic compounds. The use of catalysts is also common to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazolopyridine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Another fluorinated compound used in organic synthesis.
1-Trifluoroacetyl piperidine: A compound with similar structural features and applications.
Uniqueness
2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a triazolopyridine ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7F3N4O |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C7H7F3N4O/c8-7(9,10)6(15)14-2-1-4-5(3-14)12-13-11-4/h1-3H2,(H,11,12,13) |
InChI Key |
KFWVGEZMNBTTST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.